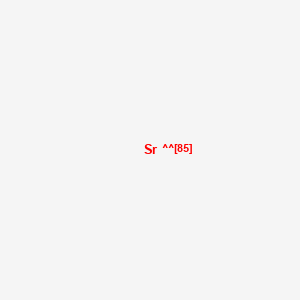
Strontium-85
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium-85 is a radioactive isotope of strontium, a chemical element that belongs to the group of alkaline earth metals. It has a half-life of 64.84 days and is produced by nuclear fission of uranium and plutonium. Strontium-85 has been widely used in scientific research, particularly in the fields of geochemistry, environmental science, and biomedicine.
Mécanisme D'action
Strontium-85 emits beta particles, which are high-energy electrons that can penetrate tissue and cause ionization. The ionization can damage DNA, leading to cell death or mutations. In biomedicine, strontium-85 is used to label compounds of interest, which can then be tracked in vivo using imaging techniques such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of strontium-85 depend on the compound it is labeled with and the organ or tissue of interest. In general, strontium-85 does not have any specific biochemical or physiological effects on its own. However, the beta particles it emits can cause tissue damage if the dose is too high.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using strontium-85 in lab experiments is its high specific activity, which means that a small amount of strontium-85 can be used to label a large amount of compound. This is important for minimizing the dose of radiation to the subject and reducing the cost of the experiment. The main limitation of using strontium-85 is its short half-life, which means that the experiment must be conducted within a few months of the synthesis of strontium-85.
Orientations Futures
There are many future directions for the use of strontium-85 in scientific research. One direction is the development of new labeling techniques that can improve the specificity and sensitivity of imaging techniques such as PET and SPECT. Another direction is the use of strontium-85 in the study of drug metabolism and pharmacokinetics. Finally, the use of strontium-85 in the study of environmental contaminants and their effects on human health is an important area of research.
Méthodes De Synthèse
Strontium-85 is produced by nuclear fission of uranium and plutonium in nuclear reactors. It can also be produced by neutron activation of stable strontium-84. The purification of strontium-85 is achieved by ion exchange chromatography, which separates strontium-85 from other strontium isotopes.
Applications De Recherche Scientifique
Strontium-85 has been widely used in scientific research, particularly in the fields of geochemistry, environmental science, and biomedicine. In geochemistry, strontium-85 is used as a tracer to study the origin and evolution of rocks and minerals. In environmental science, strontium-85 is used to study the transport and fate of contaminants in the environment. In biomedicine, strontium-85 is used as a tracer to study the absorption, distribution, and excretion of drugs and nutrients in the body.
Propriétés
Numéro CAS |
13967-73-2 |
|---|---|
Nom du produit |
Strontium-85 |
Formule moléculaire |
Sr |
Poids moléculaire |
84.91293 g/mol |
Nom IUPAC |
strontium-85 |
InChI |
InChI=1S/Sr/i1-3 |
Clé InChI |
CIOAGBVUUVVLOB-OIOBTWANSA-N |
SMILES isomérique |
[85Sr] |
SMILES |
[Sr] |
SMILES canonique |
[Sr] |
Synonymes |
85Sr radioisotope Sr-85 radioisotope Strontium-85 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



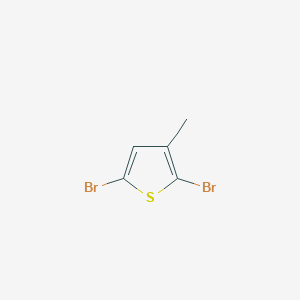
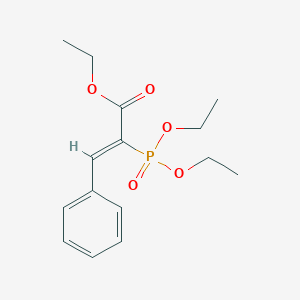
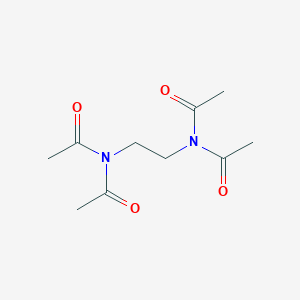
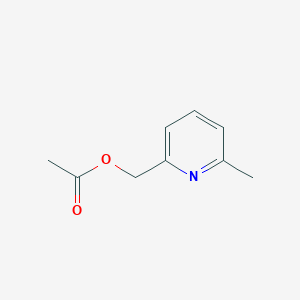
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
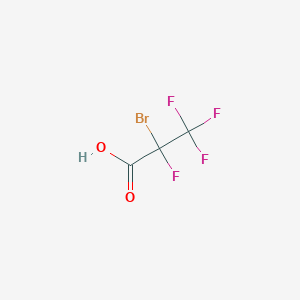
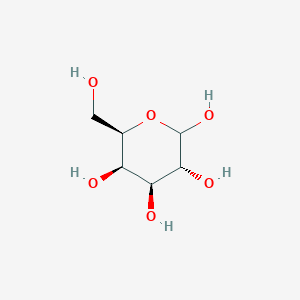
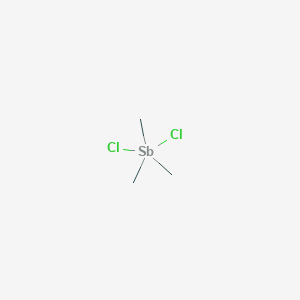
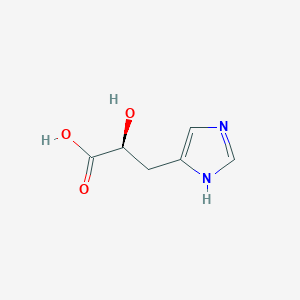
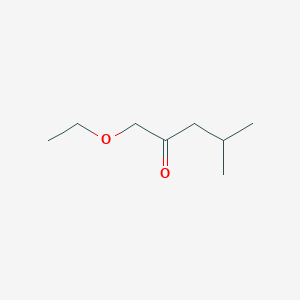
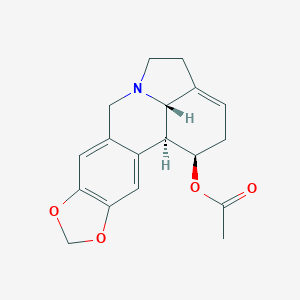
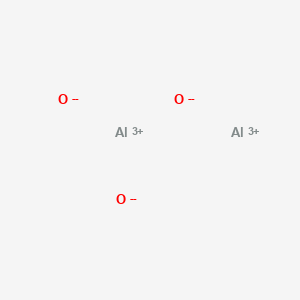
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)